2-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid
CAS No.: 681838-50-6
Cat. No.: VC21512361
Molecular Formula: C12H12N4O2S
Molecular Weight: 276.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681838-50-6 |
|---|---|
| Molecular Formula | C12H12N4O2S |
| Molecular Weight | 276.32 g/mol |
| IUPAC Name | 2-[(4-methyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]propanoic acid |
| Standard InChI | InChI=1S/C12H12N4O2S/c1-7(10(17)18)19-12-14-13-11-15(2)8-5-3-4-6-9(8)16(11)12/h3-7H,1-2H3,(H,17,18) |
| Standard InChI Key | GAHHAMPYRNHBBX-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)SC1=NN=C2N1C3=CC=CC=C3N2C |
| Canonical SMILES | CC(C(=O)O)SC1=NN=C2N1C3=CC=CC=C3N2C |
Introduction
2-[(9-Methyl-9H- triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid is a complex organic compound with a specific chemical structure and properties. It is identified by the CAS number 681838-50-6 and has several synonyms, including propanoic acid, 2-[(9-methyl-9H-1,2,4-triazolo[4,3-a]benzimidazol-3-yl)thio]-, and 2-((9-Methyl-9H-benzo imidazo[2,1-c] triazol-3-yl)thio)propanoic acid .
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 681838-50-6 |
| Molecular Formula | C12H12N4O2S |
| Molecular Weight | 276.31 g/mol |
| Hazard Symbols | Xi - Irritant |
| Hazard Class | Irritant |
Synthesis and Applications
While specific synthesis pathways for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions involving heterocyclic compounds. For instance, triazolo-benzodiazepines are synthesized through complex processes involving various organic reactions .
Research Findings and Future Directions
Research on this specific compound is limited, but studies on related heterocyclic compounds suggest potential biological activities. For example, triazolo-benzodiazepines have been explored for their tranquilizing and sedative effects . Further research could focus on exploring the biological properties and potential applications of 2-[(9-Methyl-9H- triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume